molecular formula C17H18Cl2N4 B4901503 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride

Cat. No.: B4901503
M. Wt: 349.3 g/mol
InChI Key: NLKDOCXUQOWNJP-UHFFFAOYSA-N
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Description

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride is a heterocyclic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with an isoquinoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,5-dimethyl-2-pyridone with an appropriate isoquinoline derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazoloisoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride stands out due to its unique triazoloisoquinoline structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4.2ClH/c1-17(2)10-12-6-3-4-8-14(12)16-20-19-15(21(16)17)13-7-5-9-18-11-13;;/h3-9,11H,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKDOCXUQOWNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CN=CC=C4)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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